molecular formula C18H27NO4 B13088726 cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B13088726
M. Wt: 321.4 g/mol
InChI Key: WMLRVFWCEIPDCZ-GOEBONIOSA-N
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Description

cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H27NO4 and a molecular weight of 321.4 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in stereoselective synthesis studies .

Biology: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical production .

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16+/m0/s1

InChI Key

WMLRVFWCEIPDCZ-GOEBONIOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=C(C=C2)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O

Origin of Product

United States

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